molecular formula C13H16N2O4S B12096909 N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide

N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide

Cat. No.: B12096909
M. Wt: 296.34 g/mol
InChI Key: PNCCJVROULREIR-UHFFFAOYSA-N
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Description

N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide is a synthetic organic compound with a complex structure that includes a sulfinyl group, an oxazolidine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide typically involves multiple steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfinyl Group: The 4-methylsulfinylphenyl group can be introduced through sulfoxidation of a methylthio group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amide Bond Formation: The final step involves coupling the oxazolidine derivative with a carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The oxazolidine ring can be reduced to form amino alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide can be used as an intermediate for the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.

Biology

This compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the oxazolidine ring, which is a known pharmacophore in several bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The amide linkage and sulfinyl group are common features in many drug molecules, suggesting possible applications in drug design.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis by targeting specific enzymes. The oxazolidine ring could interact with biological targets, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide: can be compared with other oxazolidine derivatives, such as linezolid, which is an antibiotic.

    Sulfinylphenyl derivatives: Compounds like sulfinpyrazone, which is used as a uricosuric agent.

Uniqueness

What sets this compound apart is the combination of the oxazolidine ring and the sulfinyl group, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide

InChI

InChI=1S/C13H16N2O4S/c1-20(18)10-4-2-9(3-5-10)15-13(17)11(16)8-12-14-6-7-19-12/h2-5,12,14H,6-8H2,1H3,(H,15,17)

InChI Key

PNCCJVROULREIR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC2NCCO2

Origin of Product

United States

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